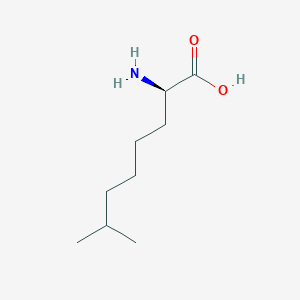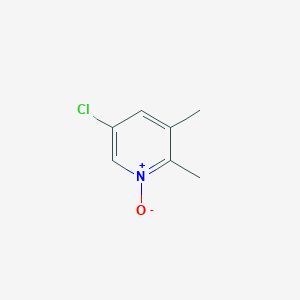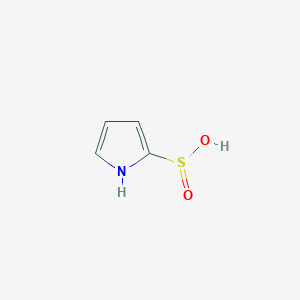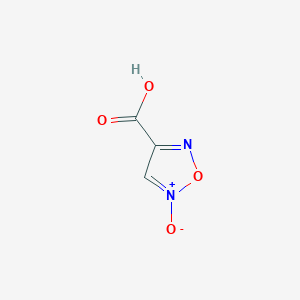
4-Bromo-2,6-difluorobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,6-difluorobiphenyl is an organic compound with the molecular formula C12H7BrF2. It is a derivative of biphenyl, where two hydrogen atoms are replaced by bromine and fluorine atoms at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluorobiphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the use of 3,5-difluorobromobenzene as a starting material. The process involves the following steps :
Bromination: 3,5-difluorobromobenzene is treated with n-butyllithium in the presence of tetrahydrofuran (THF) and dimethylformamide (DMF) to produce 4-bromo-2,6-difluorobenzaldehyde.
Conversion to Benzonitrile: The resulting 4-bromo-2,6-difluorobenzaldehyde is then reacted with methanoic acid and hydroxylamine hydrochloride to form 4-bromo-2,6-difluorobenzonitrile.
Final Product: The benzonitrile derivative is further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,6-difluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as n-butyllithium and DMF are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,6-difluorobiphenyl has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Biology: The compound is used in studies involving the modification of biological molecules.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,6-difluorobiphenyl involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the reactivity and stability of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobiphenyl: A biphenyl derivative with two fluorine atoms at the 4 and 4’ positions.
4-Bromo-2-fluorobiphenyl: A biphenyl derivative with a bromine atom at the 4 position and a fluorine atom at the 2 position.
4,4’-Dibromooctafluorobiphenyl: A biphenyl derivative with two bromine atoms and multiple fluorine atoms
Uniqueness
4-Bromo-2,6-difluorobiphenyl is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C12H7BrF2 |
|---|---|
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
5-bromo-1,3-difluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H7BrF2/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
WLIROJDVBFBOOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)

![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)






![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12974702.png)
